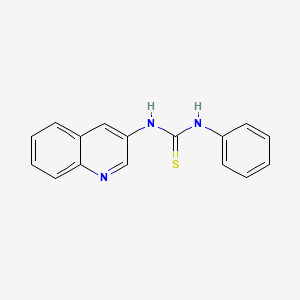![molecular formula C27H30N6O3 B10871626 7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10871626.png)
7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C27H30N6O3 . . This compound is also a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione involves multiple stepsThe piperazine ring is then attached, and finally, the phenylpropanoyl group is introduced . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. One of the primary targets is dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . By inhibiting DPP-4, the compound can modulate various physiological processes, including insulin secretion and glucose homeostasis.
Comparison with Similar Compounds
Similar compounds to 7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione include other n-arylpiperazines and purine derivatives. Some examples are:
- 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione
- 7-but-2-ynyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30N6O3 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[4-(3-phenylpropanoyl)piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C27H30N6O3/c1-29-24-23(25(35)30(2)27(29)36)33(19-21-11-7-4-8-12-21)26(28-24)32-17-15-31(16-18-32)22(34)14-13-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3 |
InChI Key |
BULFBXGRPNQEHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B10871544.png)
![Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10871547.png)
![4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid](/img/structure/B10871548.png)
![4-[(3-Bromobenzyl)sulfanyl]-2-methylquinazoline](/img/structure/B10871553.png)
![[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B10871557.png)
![2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile](/img/structure/B10871559.png)
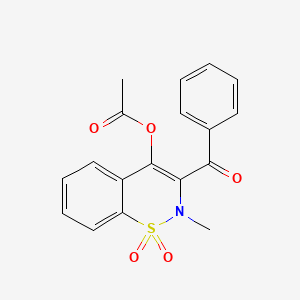
![6-chloro-4-phenyl-3-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10871569.png)
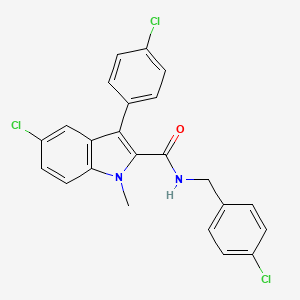
![Methyl {[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10871582.png)
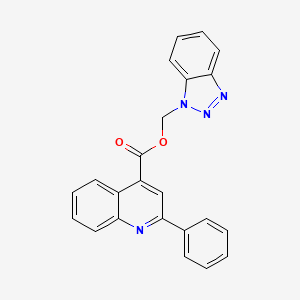
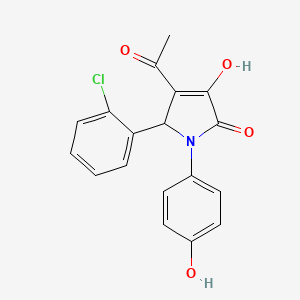
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10871608.png)
